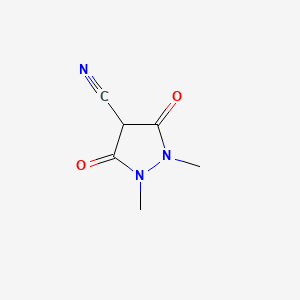
1,2-Dimethyl-3,5-dioxopyrazolidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3,5-dioxopyrazolidine-4-carbonitrile is a heterocyclic compound featuring a pyrazolidine ring with two methyl groups and two keto groups at positions 3 and 5, and a nitrile group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3,5-dioxopyrazolidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylhydrazine with a suitable dicarbonyl compound, followed by the introduction of a nitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3,5-dioxopyrazolidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrile position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the nitrile group.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolidine derivatives.
Scientific Research Applications
1,2-Dimethyl-3,5-dioxopyrazolidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3,5-dioxopyrazolidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-3,5-dioxopyrazolidine: Lacks the nitrile group, leading to different reactivity and applications.
3,5-Dimethyl-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a pyrazolidine ring, resulting in different chemical properties.
Pyrazolo[3,4-d]pyrimidine: A fused ring system with different biological activities.
Uniqueness
1,2-Dimethyl-3,5-dioxopyrazolidine-4-carbonitrile is unique due to the presence of both keto and nitrile groups on the pyrazolidine ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
1,2-dimethyl-3,5-dioxopyrazolidine-4-carbonitrile |
InChI |
InChI=1S/C6H7N3O2/c1-8-5(10)4(3-7)6(11)9(8)2/h4H,1-2H3 |
InChI Key |
YWMVQEHPIZSXEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(=O)N1C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



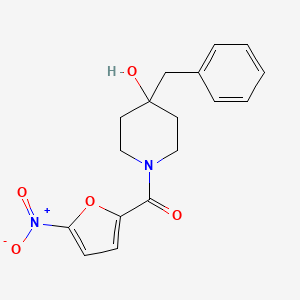

![1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone](/img/structure/B12879005.png)
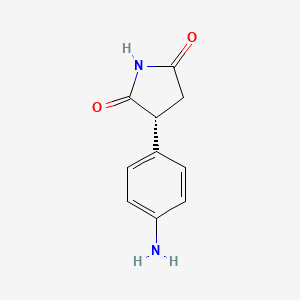
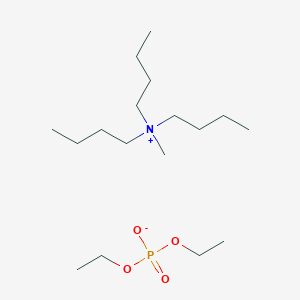
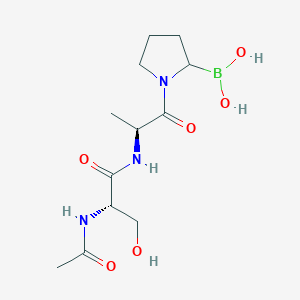

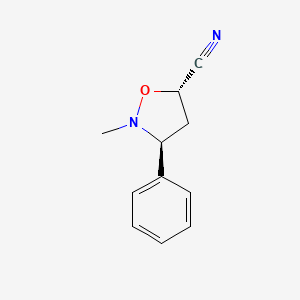
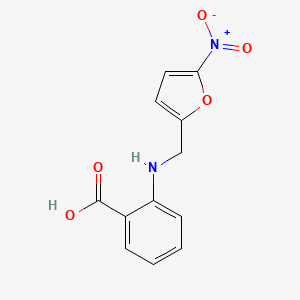
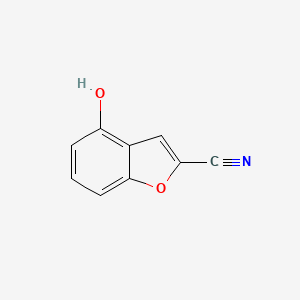

![1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12879056.png)

